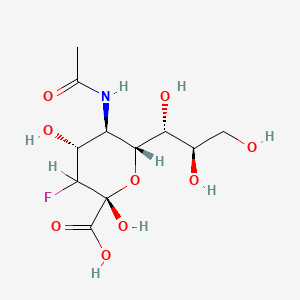

3-Fluoro-N-acetylneuraminic acid

Übersicht

Beschreibung

3-Fluoro-N-acetylneuraminic acid is a synthetic derivative of N-acetylneuraminic acid, a type of sialic acid Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition and signaling

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-acetylneuraminic acid typically involves the fluorination of N-acetylneuraminic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Fluorination Strategies

3F-NeuAc is synthesized via two primary methods:

-

Electrophilic Fluorination :

-

F₂ and AcOF Reactions : Treatment of methyl 5-acetamido-2,6-anhydro-4,7,8,9-tetra-O-acetyl-2,3,5-trideoxy-D-glycero-D-galacto-non-2-enopyranosonate (6 ) with fluorine gas (F₂) or acetylhypofluorite (AcOF) in acetic acid yields fluorinated derivatives.

-

Key Conditions : Reactions occur at 4°C (F₂) or room temperature (AcOF), followed by de-O-acetylation (NaOMe/MeOH) and hydrolysis (1 N NaOH) to yield 3F-NeuAc derivatives .

-

-

Enzymatic Synthesis :

Deoxygenation and Fluorination

3F-NeuAc derivatives undergo selective modifications:

-

Barton–McCombie Deoxygenation : Mono-deoxygenation at C4, C7, C8, or C9 positions generates intermediates for further fluorination .

-

DAST-Mediated Fluorination : (Diethylamino)sulfur trifluoride (DAST) introduces a second fluorine at C2, producing 2,3-difluoro-NeuAc derivatives (e.g., 7 ) .

Hydrolysis and Stability

-

Alkaline Hydrolysis : Treatment with 1 N NaOH removes acetyl groups without cleaving the C3–F bond, confirming stability under basic conditions .

-

Acid Sensitivity : The glycosidic bond remains intact in mild acidic conditions but degrades in strong acids .

Covalent Intermediate Formation

3F-NeuAc acts as a mechanism-based inhibitor by forming a covalent adduct with sialidases:

-

Trapping the Fluorosialyl–Enzyme Intermediate : The 3-fluorine destabilizes the oxocarbenium ion transition state, leading to a stable tyrosyl–fluorosialyl adduct (e.g., Tyr406 in influenza neuraminidase) .

-

Kinetic Effects :

NMR Characterization

Key ¹H-, ¹³C-, and ¹⁹F-NMR shifts for 3F-NeuAc derivatives :

| Compound | H3 (δ, ppm) | C3 (δ, ppm) | ¹⁹F (δ, ppm) |

|---|---|---|---|

| 7 | 5.00 | 95.2 (d, J=160 Hz) | -139.50 |

| 8 | 4.62 | 94.8 (d, J=158 Hz) | -123.50 |

| 9 | 4.94 | 95.5 (d, J=162 Hz) | -138.27 |

Diagnostic and Therapeutic Use

-

Imaging Sialidase Activity : Cell-permeable probes (e.g., PDFSA) release 3F-NeuAc derivatives in vivo, enabling fluorescence imaging of sialidase activity in live cells .

-

Antiviral Potential : 2,3-Difluoro-NeuAc derivatives inhibit influenza neuraminidase with IC₅₀ values as low as 8.86 μM .

Comparative Inhibitory Activity

Data for 3F-NeuAc derivatives against viral and bacterial sialidases :

| Target | Kᵢ (μM) | IC₅₀ (μM) |

|---|---|---|

| Influenza N1 | 1.62 | 8.86 |

| Influenza N2 | 2.47 | 120 |

| C. perfringens | 37.5 | 316 |

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

3-FNeu5Ac has been studied for its effectiveness as an inhibitor of neuraminidase (NA), an enzyme critical for the replication of influenza viruses.

- Mechanism of Action : 3-FNeu5Ac acts as a competitive inhibitor of NA, which is essential for the release of viral particles from infected cells. By inhibiting this enzyme, 3-FNeu5Ac can potentially reduce viral load and mitigate the severity of influenza infections .

-

Case Studies :

- A study demonstrated that 3-FNeu5Ac exhibited potent inhibition against both influenza A and B viruses, with IC50 values significantly lower than those of traditional antiviral agents like oseltamivir .

- Another investigation highlighted that 3-FNeu5Ac could effectively inhibit NA from various strains of influenza, showcasing its broad-spectrum antiviral potential .

Antibacterial Properties

Beyond its antiviral capabilities, 3-FNeu5Ac has shown promise in combating bacterial infections.

- Inhibition of Sialidases : Research indicates that 3-FNeu5Ac can inhibit bacterial sialidases, enzymes that facilitate the spread of pathogens by cleaving sialic acid residues from host cells . This property is particularly relevant for pathogens such as Streptococcus pneumoniae and Clostridium perfringens.

- Case Studies :

Therapeutic Applications in Oncology

The multifunctional characteristics of sialic acids, including 3-FNeu5Ac, have led to investigations into their roles in cancer therapy.

- Targeted Drug Delivery : Neu5Ac derivatives have been conjugated to drug delivery systems to enhance therapeutic efficacy against tumors. The ability of these compounds to bind to specific receptors on cancer cells allows for targeted delivery .

- Case Studies :

Potential in Nutraceuticals and Food Industry

The incorporation of sialic acids into dietary supplements and infant formulas is an emerging area of interest.

- Nutritional Benefits : Neu5Ac plays a crucial role in human nutrition, particularly in infant development. Adding compounds like 3-FNeu5Ac to infant formulas could mimic the benefits found in human breast milk, promoting better health outcomes .

- Case Studies :

Comprehensive Data Table

Wirkmechanismus

The mechanism of action of 3-Fluoro-N-acetylneuraminic acid primarily involves its interaction with neuraminidase. The fluorine atom enhances the binding affinity of the compound to the active site of neuraminidase, thereby inhibiting its activity. This inhibition prevents the release of viral particles from infected cells, effectively halting the spread of the virus .

Vergleich Mit ähnlichen Verbindungen

N-acetylneuraminic acid (Neu5Ac): The parent compound of 3-Fluoro-N-acetylneuraminic acid.

2,3-Difluoro-N-acetylneuraminic acid: Another fluorinated derivative with two fluorine atoms.

N-glycolylneuraminic acid (Neu5Gc): A naturally occurring sialic acid with a glycolyl group instead of an acetyl group

Uniqueness: this compound is unique due to the presence of a single fluorine atom at the third position, which significantly alters its chemical and biological properties. This modification enhances its stability and binding affinity to specific enzymes, making it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

3-Fluoro-N-acetylneuraminic acid (3-FNeu5Ac) is a fluorinated derivative of N-acetylneuraminic acid (Neu5Ac), a sialic acid that plays significant roles in various biological processes. This article explores the biological activity of 3-FNeu5Ac, focusing on its antiviral properties, enzyme inhibition mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

3-FNeu5Ac is characterized by the presence of a fluorine atom at the C-3 position of the sialic acid backbone. Its chemical formula is . This modification enhances its interaction with biological targets, particularly viral neuraminidases.

3-FNeu5Ac has been shown to inhibit neuraminidase (NA) enzymes, which are critical for the life cycle of various viruses, including influenza. By blocking NA activity, 3-FNeu5Ac prevents the release of viral particles from infected cells, thereby limiting viral spread .

Table 1: Inhibition Potency of 3-FNeu5Ac Against Neuraminidases

The compound’s ability to inhibit both wild-type and oseltamivir-resistant strains of influenza highlights its potential as a therapeutic agent in combating viral infections.

Case Studies

A study demonstrated that 3-FNeu5Ac effectively reduced viral replication in cell-based assays. The compound exhibited low nanomolar inhibition levels against seasonal influenza strains, suggesting its efficacy in clinical applications . Additionally, the compound's interaction with the active site of NA enzymes was confirmed through structural analysis, revealing strong electrostatic interactions that enhance its inhibitory effects .

Enzyme Inhibition

In addition to its antiviral properties, 3-FNeu5Ac also acts as an inhibitor of bacterial sialidases. This inhibition is crucial as it can disrupt bacterial adhesion and colonization in host tissues, thereby reducing pathogenicity .

Table 2: Comparison of Inhibitory Effects on Sialidases

| Enzyme Type | Inhibition Type | Reference |

|---|---|---|

| Bacterial Sialidase | Competitive | |

| Viral Neuraminidase | Non-competitive |

Physiological Roles and Therapeutic Potential

Research indicates that sialic acids like Neu5Ac and its derivatives play vital roles in immune modulation and cellular interactions. The presence of fluorine in 3-FNeu5Ac enhances its stability and bioavailability, making it a promising candidate for drug development targeting viral infections and potentially other diseases linked to sialic acid metabolism .

Antioxidative Properties

Moreover, Neu5Ac has been recognized for its antioxidative properties, which may extend to its fluorinated counterpart. It can scavenge reactive oxygen species (ROS), thus mitigating oxidative stress-related damage in cells . This property could have implications for therapeutic strategies aimed at conditions characterized by oxidative stress.

Eigenschaften

IUPAC Name |

(2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO9/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20)/t4-,5-,6-,7-,8-,9?,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJLGESFXXDPKH-GPBUIYQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C([C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919371 | |

| Record name | 3,5-Dideoxy-3-fluoro-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-40-4 | |

| Record name | 3-Fluoro-N-acetylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dideoxy-3-fluoro-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.